molecular formula C13H14BF2NO2 B6603469 2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1817835-83-8

2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B6603469
CAS RN: 1817835-83-8
M. Wt: 265.07 g/mol
InChI Key: ZNBVQHPHSISZCZ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as 2,5-DFB, is a fluorinated organic compound with a variety of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of approximately 81°C and a boiling point of approximately 150°C. 2,5-DFB is used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the production of pharmaceuticals and other specialty chemicals. Additionally, it is used as an intermediate in the synthesis of a variety of other fluorinated compounds.

Scientific Research Applications

2,5-DFB has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the synthesis of pharmaceuticals and other specialty chemicals. Additionally, it has been used in the synthesis of fluoroalkyl-substituted organic compounds, which are used in the development of new drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2,5-DFB is not fully understood. However, it is thought to act as an electron-withdrawing agent, which allows for the formation of new chemical bonds and the rearrangement of existing ones. Additionally, it is thought to be involved in the formation of hydrogen bonds and other non-covalent interactions, which may be important for the activity of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DFB are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, which could have potential applications in the treatment of diseases. Additionally, it has been shown to have a weak mutagenic effect in some studies, but further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-DFB in laboratory experiments include its low cost, low toxicity, and its ability to form strong bonds with other molecules. Additionally, it is relatively easy to obtain and can be used in a variety of reactions. However, it is important to note that 2,5-DFB is volatile and can decompose at high temperatures, so it is important to use it in a well-ventilated area. Additionally, it is important to use appropriate safety precautions when handling 2,5-DFB, as it can be hazardous if not handled properly.

Future Directions

There are a variety of potential future directions for research involving 2,5-DFB. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and other biologically active compounds. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of organic molecules. Finally, further research into its use as a reagent in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

2,5-DFB can be synthesized from 2,5-dichlorobenzonitrile (DCBN) in two steps. The first step involves the reaction of DCBN with tetrabutylammonium fluoride (TBAF) in a 1:1 molar ratio in aqueous acetonitrile. This reaction produces 2,5-difluorobenzonitrile (DFBN). The second step involves the reaction of DFBN with tetramethyl-1,3,2-dioxaborolan-2-yl (TMDO) in a 1:1 molar ratio in acetonitrile. This reaction produces 2,5-DFB as the final product.

properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBVQHPHSISZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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